molecular formula C11H20BrNO B13950866 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol

Cat. No.: B13950866
M. Wt: 262.19 g/mol
InChI Key: IDDNDTGUODJUEQ-UHFFFAOYSA-N
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Description

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol is a complex organic compound characterized by a spirocyclic structure. This compound features a bromomethyl group and an azaspiro nonane core, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol typically involves multiple steps. One common method starts with the preparation of the azaspiro nonane core, followed by the introduction of the bromomethyl group and the ethanol moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethanol group into an aldehyde or carboxylic acid.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but lacks the bromomethyl and ethanol groups.

    2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane: Similar in structure but with different functional groups.

Uniqueness

2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol is unique due to its combination of a bromomethyl group and an azaspiro nonane core. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H20BrNO

Molecular Weight

262.19 g/mol

IUPAC Name

2-[8-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol

InChI

InChI=1S/C11H20BrNO/c12-8-10-1-2-11(7-10)3-4-13(9-11)5-6-14/h10,14H,1-9H2

InChI Key

IDDNDTGUODJUEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CCO)CC1CBr

Origin of Product

United States

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